molecular formula C43H56O17 B10754100 Entandrophragmin

Entandrophragmin

Cat. No.: B10754100
M. Wt: 844.9 g/mol
InChI Key: BUVRFGBECZFCRL-YDTKTFQDSA-N
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Description

Entandrophragmin is a compound derived from the genus Entandrophragma, which belongs to the family Meliaceae This genus is native to tropical Africa and includes several species of deciduous trees known for their valuable timber

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of entandrophragmin involves several steps, starting from the extraction of the raw material from the Entandrophragma species. The process typically includes:

    Extraction: The bark or other parts of the tree are collected and subjected to solvent extraction using organic solvents such as ethanol or methanol.

    Isolation: The crude extract is then purified using techniques like column chromatography to isolate this compound.

    Chemical Transformation: Further chemical transformations may be required to obtain the desired form of this compound. This can include oxidation, reduction, or other modifications.

Industrial Production Methods

Industrial production of this compound is still in the research phase, and large-scale production methods are being developed. The focus is on optimizing the extraction and purification processes to ensure a high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

Entandrophragmin undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.

    Reduction: The addition of hydrogen or removal of oxygen, resulting in reduced forms of this compound.

    Substitution: Replacement of one functional group with another, often using reagents like halogens or alkyl groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens (chlorine, bromine), alkyl halides.

Major Products

Scientific Research Applications

    Chemistry: Used as a precursor for synthesizing other complex molecules.

    Biology: Investigated for its role in plant defense mechanisms and interactions with other organisms.

    Medicine: Potential therapeutic applications, including anti-inflammatory, antiplasmodial, and anti-cancer activities.

    Industry: Utilized in the production of high-value chemicals and materials.

Mechanism of Action

The mechanism of action of entandrophragmin involves its interaction with specific molecular targets and pathways. It has been found to:

  • Inhibit certain enzymes involved in inflammation and cancer progression.
  • Modulate signaling pathways related to cell growth and apoptosis.
  • Interact with cellular receptors to exert its biological effects.

Comparison with Similar Compounds

Similar Compounds

    Gedunin: Another compound from the same genus with similar biological activities.

    Limonin: A related triterpenoid with known anti-cancer properties.

    Squalene-type Triterpenoids: Found in Entandrophragma cylindricum, these compounds share structural similarities with entandrophragmin.

Uniqueness

This compound stands out due to its unique combination of biological activities and potential applications. Its specific interactions with molecular targets and pathways make it a promising candidate for further research and development.

References

Properties

Molecular Formula

C43H56O17

Molecular Weight

844.9 g/mol

IUPAC Name

[(2R,3S,5S,6S,7S,8R,17S,18S,20R,22S)-17-(furan-3-yl)-3,7-dihydroxy-22-(2-methoxy-2-oxoethyl)-2,5,11,18-tetramethyl-20-(2-methylbutanoyloxy)-8-(2-methylpropanoyloxy)-15-oxo-10,12,16,21-tetraoxaheptacyclo[9.9.1.12,5.01,9.03,7.09,13.013,18]docosan-6-yl] 2,3-dimethyloxirane-2-carboxylate

InChI

InChI=1S/C43H56O17/c1-12-21(4)30(47)53-25-16-35(7)28(23-13-14-52-18-23)54-27(45)17-40(35)43-32(55-29(46)20(2)3)41(50)31(56-33(48)36(8)22(5)57-36)34(6)19-39(41,49)37(9,24(34)15-26(44)51-11)42(25,43)59-38(10,58-40)60-43/h13-14,18,20-22,24-25,28,31-32,49-50H,12,15-17,19H2,1-11H3/t21?,22?,24-,25+,28-,31-,32+,34-,35-,36?,37+,38?,39-,40?,41-,42?,43?/m0/s1

InChI Key

BUVRFGBECZFCRL-YDTKTFQDSA-N

Isomeric SMILES

CCC(C)C(=O)O[C@@H]1C[C@]2([C@@H](OC(=O)CC23C45C1([C@@]6([C@H]([C@@]7(C[C@]6([C@]([C@H]7OC(=O)C8(C(O8)C)C)([C@H]4OC(=O)C(C)C)O)O)C)CC(=O)OC)C)OC(O3)(O5)C)C9=COC=C9)C

Canonical SMILES

CCC(C)C(=O)OC1CC2(C(OC(=O)CC23C45C1(C6(C(C7(CC6(C(C7OC(=O)C8(C(O8)C)C)(C4OC(=O)C(C)C)O)O)C)CC(=O)OC)C)OC(O3)(O5)C)C9=COC=C9)C

Origin of Product

United States

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